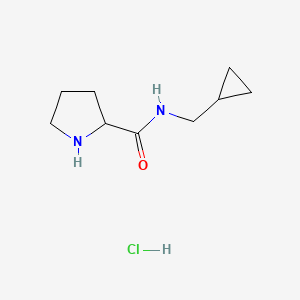

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride

Description

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound characterized by a pyrrolidine-2-carboxamide backbone substituted with a cyclopropylmethyl group at the nitrogen atom. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name |

N-(cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-5-10-8)11-6-7-3-4-7;/h7-8,10H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMQAOFIPZWMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Smaller substituents (methyl) reduce steric hindrance, while bulkier groups (dichlorophenyl) may hinder receptor binding .

Pharmacological and Functional Comparisons

Receptor Interactions

- Sigma Receptor Modulation: Analogs like N-(3,4-dichlorophenyl) derivatives () inhibit NMDA-stimulated dopamine release via sigma receptors.

- PROTAC® Applications : Compounds like (S,R,S)-VL285 () use pyrrolidine-2-carboxamide scaffolds as protein degradation tools. The cyclopropylmethyl group may enhance target selectivity or pharmacokinetics in similar applications.

Enzymatic and Metabolic Stability

- Esterase Resistance: Fluorinated substituents (e.g., trifluoroethyl in ) increase metabolic stability by resisting hydrolysis. The cyclopropylmethyl group may offer comparable resistance due to its non-polar nature .

- Bioavailability : Methyl and cyclopropylmethyl derivatives exhibit higher solubility than aromatic substituents (e.g., dichlorophenyl), favoring oral bioavailability .

Biological Activity

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropylmethyl group, imparts distinct biological properties that make it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a pyrrolidine derivative, which is often utilized as a building block in the synthesis of more complex molecules. The presence of the cyclopropylmethyl group enhances its chemical stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, altering their activity and triggering biochemical pathways that can lead to therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has demonstrated inhibitory activity against several enzymes, including monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism .

- Receptor Modulation : It exhibits binding affinity to dopamine D2-like receptors, influencing dopaminergic signaling pathways .

- Protein Interaction : this compound may modulate protein interactions, affecting cellular signaling cascades and metabolic processes.

Pharmacological Effects

Research indicates that this compound possesses a range of pharmacological activities:

- Antimalarial Activity : Some derivatives of pyrrole-2-carboxamides exhibit antimalarial properties, suggesting potential applications in treating malaria .

- Neurological Effects : The compound's interaction with dopamine receptors suggests potential use in treating neurological disorders such as Parkinson's disease or schizophrenia .

- Anti-inflammatory Properties : Studies have indicated that compounds similar to this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited MAO-A and MAO-B with IC50 values indicating potent activity. This suggests its potential use in managing depression and anxiety disorders through enhanced monoamine levels .

- Behavioral Impact : In vivo studies have shown that administration of this compound can modulate emotional behavior in animal models, indicating its potential as a therapeutic agent for mood disorders .

- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications to the cyclopropylmethyl group can significantly enhance potency and selectivity against specific targets, providing insights for future drug design .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.